(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate
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Overview
Description
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate is a fluorinated organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a trihydrogen diphosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate typically involves the fluorination of a suitable precursor, followed by the introduction of the diphosphate group. One common method involves the use of (2z)-2-Fluoro-3,7-Dimethylocta-2,6-Dien-1-Yl alcohol as a starting material. This alcohol is first converted to its corresponding phosphate ester using phosphorus oxychloride (POCl3) and a base such as pyridine. The resulting phosphate ester is then treated with a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The diphosphate group plays a crucial role in the compound’s ability to interact with phosphate-binding sites on proteins, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2z,6e)-2-Fluoro-3,7,11-Trimethyldodeca-2,6,10-Trien-1-Yl Trihydrogen Diphosphate
- (2z,6e,10e)-2-Fluoro-3,7,11,15-Tetramethyl-2,6,10,14-Hexadecatetraen-1-Yl Trihydrogen Diphosphate
Uniqueness
(Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate is unique due to its specific structural features, such as the presence of a fluorine atom and a dimethyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable tool in various research applications .
Properties
CAS No. |
62163-14-8 |
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Molecular Formula |
C10H19FO7P2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
[(2Z)-2-fluoro-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H19FO7P2/c1-8(2)5-4-6-9(3)10(11)7-17-20(15,16)18-19(12,13)14/h5H,4,6-7H2,1-3H3,(H,15,16)(H2,12,13,14)/b10-9- |
InChI Key |
BYJNSLXDWGDGAC-KTKRTIGZSA-N |
SMILES |
CC(=CCCC(=C(COP(=O)(O)OP(=O)(O)O)F)C)C |
Isomeric SMILES |
CC(=CCC/C(=C(/COP(=O)(O)OP(=O)(O)O)\F)/C)C |
Canonical SMILES |
CC(=CCCC(=C(COP(=O)(O)OP(=O)(O)O)F)C)C |
Synonyms |
2-fluorogeranyl pyrophosphate |
Origin of Product |
United States |
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